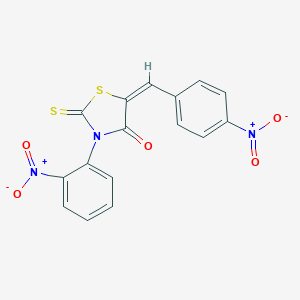![molecular formula C26H17ClN2OS2 B304562 [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties, with studies showing that it can inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in cancer treatment. However, one limitation is the lack of studies on its toxicity and potential side effects, which needs to be explored further in future research.
未来方向
For research on [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone include exploring its potential as a photosensitizer in photodynamic therapy for cancer, studying its toxicity and potential side effects, and investigating its potential use in other diseases such as inflammation and autoimmune diseases. Further research is also needed to optimize its synthesis method and improve its efficacy as an anticancer agent.
In conclusion, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone is a promising compound with potential applications in various scientific research fields. Its ability to induce apoptosis in cancer cells and inhibit inflammation makes it a promising candidate for further research. However, more studies are needed to explore its toxicity and potential side effects, optimize its synthesis method, and improve its efficacy as an anticancer agent.
合成方法
The synthesis of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone involves several steps. The first step involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-chlorothiophenol to form the intermediate, 2,3-dichloro-5,6-dicyano-4-(4-chlorophenyl)thiophene. The intermediate is then reacted with 4,5-dihydrodithieno[2,3-b:2',3'-d]thiophene-2,2-dioxide to form the final product.
科学研究应用
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone has been studied for its potential applications in various scientific research fields. It has been found to possess anticancer properties, with studies showing that it can induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
属性
产品名称 |
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone |
|---|---|
分子式 |
C26H17ClN2OS2 |
分子量 |
473 g/mol |
IUPAC 名称 |
[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone |
InChI |
InChI=1S/C26H17ClN2OS2/c27-16-8-6-14(7-9-16)20-18-10-11-19-17(12-13-31-19)23(18)29-26-21(20)22(28)25(32-26)24(30)15-4-2-1-3-5-15/h1-9,12-13H,10-11,28H2 |
InChI 键 |
YFYXXIMEMKQKBA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C3=C1C(=C4C(=C(SC4=N3)C(=O)C5=CC=CC=C5)N)C6=CC=C(C=C6)Cl |
规范 SMILES |
C1CC2=C(C=CS2)C3=NC4=C(C(=C31)C5=CC=C(C=C5)Cl)C(=C(S4)C(=O)C6=CC=CC=C6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)
![3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid](/img/structure/B304483.png)
![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)

![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)

![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)

![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
